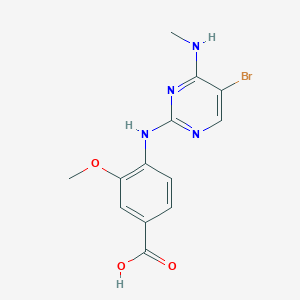
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methylamino group, linked to a methoxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid typically involves multiple steps:
Bromination of 2-amino-4-methylpyrimidine: This step introduces the bromine atom into the pyrimidine ring.
Coupling with 3-methoxybenzoic acid: The final step involves coupling the brominated and methylated pyrimidine with 3-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylaminopyrimidine: Similar in structure but lacks the methoxybenzoic acid moiety.
4-Methoxybenzoic acid: Contains the benzoic acid moiety but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: The base structure for the synthesis of the target compound.
Uniqueness
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is unique due to its combined structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13BrN4O3 |
|---|---|
Poids moléculaire |
353.17 g/mol |
Nom IUPAC |
4-[[5-bromo-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H13BrN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18) |
Clé InChI |
XZQVMGGWXCUQJK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC=C1Br)NC2=C(C=C(C=C2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B13100206.png)
![5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13100209.png)


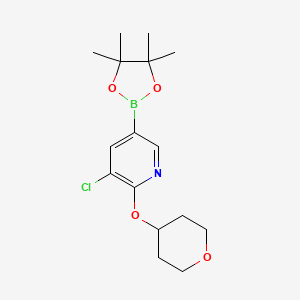

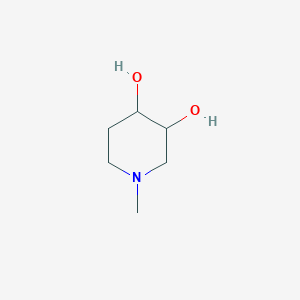
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
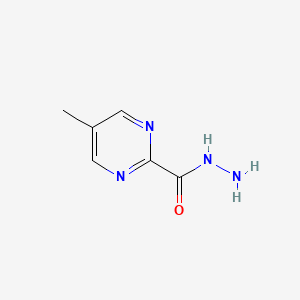
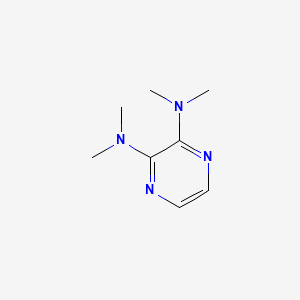
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
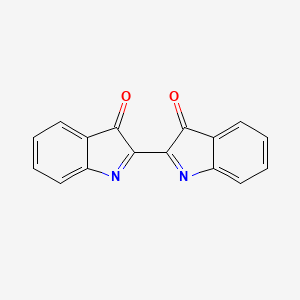

![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
